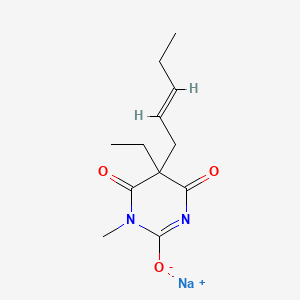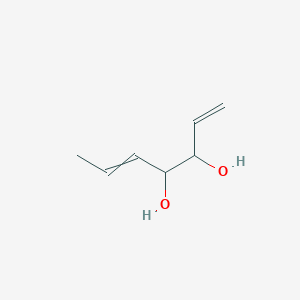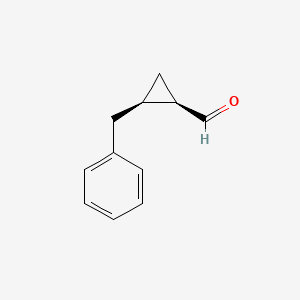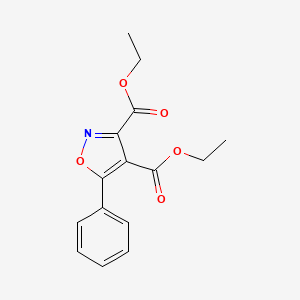
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidinediones, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include ethyl iodide, methyl iodide, and pentenyl bromide, along with strong bases such as sodium hydroxide.
化学反応の分析
Types of Reactions
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sodiooxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidinediones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular processes.
類似化合物との比較
Similar Compounds
5-Ethyl-1-methyl-5-(2-pentenyl)-4,6(1H,5H)-pyrimidinedione: Lacks the sodiooxy group, resulting in different chemical properties.
5-Ethyl-1-methyl-5-(2-pentenyl)-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Contains a hydroxy group instead of sodiooxy, affecting its reactivity and applications.
Uniqueness
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the sodiooxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C12H17N2NaO3 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC名 |
sodium;5-ethyl-1-methyl-4,6-dioxo-5-[(E)-pent-2-enyl]pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-7-8-12(5-2)9(15)13-11(17)14(3)10(12)16;/h6-7H,4-5,8H2,1-3H3,(H,13,15,17);/q;+1/p-1/b7-6+; |
InChIキー |
IDBQJNKDTGUJDW-UHDJGPCESA-M |
異性体SMILES |
CC/C=C/CC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
正規SMILES |
CCC=CCC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)




![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)



![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
